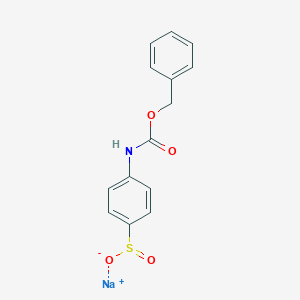

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.

Aplicaciones Científicas De Investigación

Sulfonylation Reactions

Sodium sulfinates, including EN300-7332181, serve as versatile sulfonylating reagents. They participate in S–S, N–S, and C–S bond-forming reactions, allowing for the synthesis of valuable organosulfur compounds. Researchers have successfully employed sodium sulfinates to introduce sulfonyl groups into various substrates, expanding the toolbox for organic synthesis .

Thiosulfonates and Sulfonamides

EN300-7332181 plays a crucial role in the preparation of thiosulfonates and sulfonamides. Thiosulfonates are sulfur-containing compounds with diverse applications, including in medicinal chemistry and materials science. Sulfonamides, on the other hand, find use as antibacterial agents and enzyme inhibitors .

Vinyl Sulfones and Allyl Sulfones

Researchers have explored the synthesis of vinyl sulfones and allyl sulfones using sodium sulfinates. These compounds have applications in drug discovery, as they exhibit interesting biological activities. Vinyl sulfones, for instance, are valuable building blocks for protease inhibitors .

Site-Selective C–H Sulfonylation

EN300-7332181 enables site-selective C–H sulfonylation, a powerful method for functionalizing specific carbon–hydrogen bonds in complex molecules. This reaction allows researchers to modify specific sites within a molecule, enhancing synthetic efficiency and selectivity .

Photoredox Catalysis

Photoredox catalytic transformations involving sodium sulfinates have gained attention. These reactions utilize light energy to drive chemical processes, providing access to diverse products. EN300-7332181 participates in such photoredox-mediated reactions, expanding the synthetic toolbox .

Electrochemical Synthesis

Electrochemical methods offer sustainable and efficient routes for compound synthesis. EN300-7332181 has been employed in electrochemical reactions, demonstrating its compatibility with green chemistry principles. Electrochemical sulfonylation reactions using sodium sulfinates provide an eco-friendly alternative to traditional methods .

Propiedades

IUPAC Name |

sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S.Na/c16-14(19-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)20(17)18;/h1-9H,10H2,(H,15,16)(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPFAWXHIOQGBU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2637024.png)

![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2637025.png)

![N-[(3-Oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-ynamide](/img/structure/B2637030.png)

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)